
1-Bromo-3-(4-bromobutoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(4-bromobutoxy)benzene is an organic compound with the molecular formula C10H12Br2O. It is also known by other names such as 4-Bromobutyl phenyl ether and 1-Bromo-4-phenoxybutane . This compound is characterized by a benzene ring substituted with a bromine atom and a 4-bromobutoxy group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-3-(4-bromobutoxy)benzene typically involves the reaction of 1,4-dibromobutane with phenol in the presence of a base such as potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Synthetic Route:
- Dissolve phenol in acetone.
- Add 1,4-dibromobutane to the solution.
- Introduce a base (KOH or K2CO3) to the mixture.
- Heat the reaction mixture under reflux.
- Isolate the product by filtration and purification techniques.
Análisis De Reacciones Químicas
1-Bromo-3-(4-bromobutoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
- Nucleophilic substitution: KOH, NaOH, amines, thiols; solvents like acetone or ethanol.
- Oxidation: KMnO4, CrO3; acidic or basic conditions.
- Reduction: LiAlH4, NaBH4; solvents like ether or tetrahydrofuran (THF).
Major Products:
- Phenols, amines, thiols (from substitution).
- Quinones, phenols (from oxidation).
- Hydrocarbons (from reduction).
Aplicaciones Científicas De Investigación
1-Bromo-3-(4-bromobutoxy)benzene is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(4-bromobutoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparación Con Compuestos Similares
1-Bromo-3-(4-bromobutoxy)benzene can be compared with other similar compounds such as:
4-Bromobutyl phenyl ether: Similar structure but with different substitution patterns.
1-Bromo-4-phenoxybutane: Another isomer with a different arrangement of the bromine and phenoxy groups.
Phenoxybutyl bromide: A related compound with variations in the alkyl chain length and substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs .
Propiedades
IUPAC Name |
1-bromo-3-(4-bromobutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFOTJKDKCWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

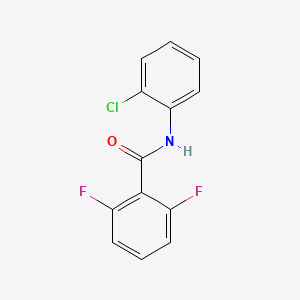
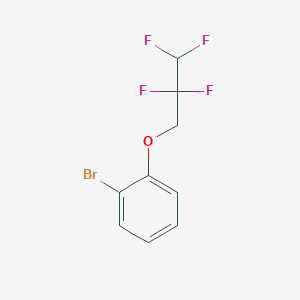
![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)
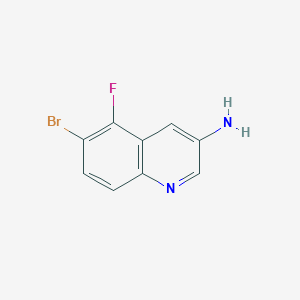
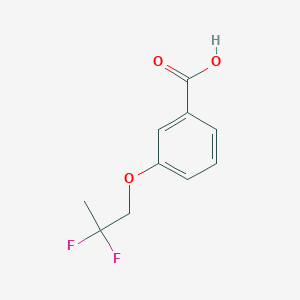


![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
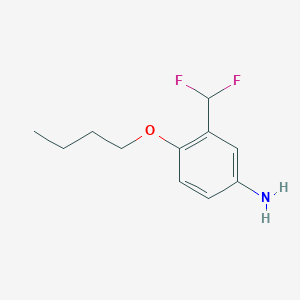
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)

![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)

